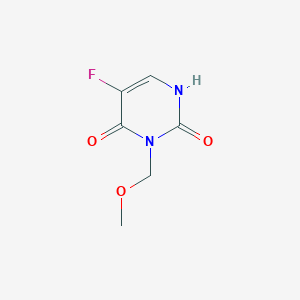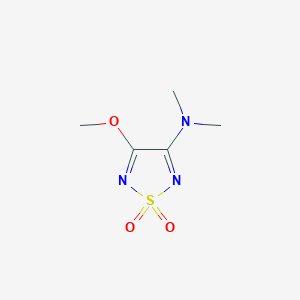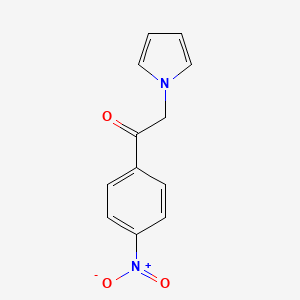
2-(Butan-2-yl)cyclohexyl chloroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Butan-2-yl)cyclohexyl chloroacetate: is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclohexane ring substituted with a butan-2-yl group and a chloroacetate ester functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Butan-2-yl)cyclohexyl chloroacetate typically involves the esterification of 2-(Butan-2-yl)cyclohexanol with chloroacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product quality.
化学反应分析
Types of Reactions:
Substitution Reactions: The chloroacetate group in 2-(Butan-2-yl)cyclohexyl chloroacetate can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and chloroacetic acid.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various amines.
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as amides, thioesters, or ethers.
Hydrolysis: 2-(Butan-2-yl)cyclohexanol and chloroacetic acid.
Oxidation: Ketones or carboxylic acids.
Reduction: 2-(Butan-2-yl)cyclohexanol.
科学研究应用
Chemistry: 2-(Butan-2-yl)cyclohexyl chloroacetate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in the preparation of various derivatives.
Biology: In biological research, this compound can be used to study ester hydrolysis and enzyme-catalyzed reactions. It may also serve as a model compound for investigating the metabolism of esters in living organisms.
Medicine: While specific medical applications of this compound are not well-documented, esters of this type are often explored for their potential as prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release active pharmaceutical agents.
Industry: In the industrial sector, this compound can be used in the formulation of specialty chemicals, including fragrances, flavors, and plasticizers. Its unique structure makes it a valuable component in various chemical formulations.
作用机制
The mechanism of action of 2-(Butan-2-yl)cyclohexyl chloroacetate primarily involves its hydrolysis to release 2-(Butan-2-yl)cyclohexanol and chloroacetic acid. The ester bond is susceptible to cleavage by esterases, enzymes that catalyze the hydrolysis of ester bonds. The released products can then participate in various biochemical pathways, depending on the biological context.
相似化合物的比较
Cyclohexyl chloroacetate: Lacks the butan-2-yl group, making it less sterically hindered.
2-(Butan-2-yl)cyclohexanol: The alcohol counterpart of the ester, lacking the chloroacetate group.
Butyl chloroacetate: Contains a linear butyl group instead of the cyclohexane ring.
Uniqueness: 2-(Butan-2-yl)cyclohexyl chloroacetate is unique due to the presence of both a cyclohexane ring and a butan-2-yl group, which impart specific steric and electronic properties. These features can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
属性
CAS 编号 |
91883-22-6 |
|---|---|
分子式 |
C12H21ClO2 |
分子量 |
232.74 g/mol |
IUPAC 名称 |
(2-butan-2-ylcyclohexyl) 2-chloroacetate |
InChI |
InChI=1S/C12H21ClO2/c1-3-9(2)10-6-4-5-7-11(10)15-12(14)8-13/h9-11H,3-8H2,1-2H3 |
InChI 键 |
RGBMXRHDGBCMQK-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1CCCCC1OC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



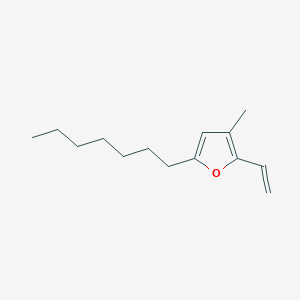
![11-[(Oxan-2-yl)oxy]undec-4-en-1-ol](/img/structure/B14372331.png)
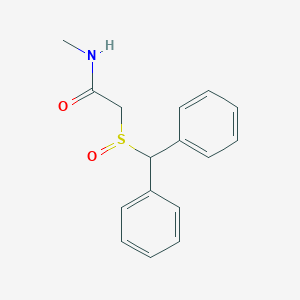
![2,5,11-Trimethyl-2,3,4,6-tetrahydro-1H-pyrido[4,3-b]carbazol-9-ol](/img/structure/B14372335.png)
![1-(Hexyloxy)-4-[4-(4-propylphenyl)butyl]benzene](/img/structure/B14372342.png)
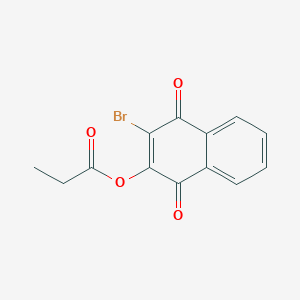
![2-(4-Methoxy-2,6-dimethylphenyl)-3,9-dimethyl-2H-benzo[G]indazole](/img/structure/B14372350.png)
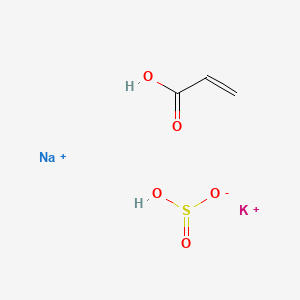
![2-{[(Benzyloxy)acetyl]oxy}-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14372357.png)
![2,3-Bis[(trimethylsilyl)oxy]-1,4-benzodiphosphinine](/img/structure/B14372364.png)
